molecular formula C11H10N2S B071831 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide CAS No. 175276-79-6

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

Cat. No. B071831
M. Wt: 202.28 g/mol
InChI Key: LKZUYCBQOPNMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as benzene-1,3,5-tricarboxamides (BTAs) and pyrrole derivatives, involves intricate chemical processes that harness the unique reactivity of the core structural units. For instance, BTAs are synthesized through methods that utilize the supramolecular self-assembly behavior of these compounds, stabilizing them into one-dimensional, nanometer-sized rod-like structures through threefold H-bonding (Cantekin, de Greef, & Palmans, 2012). Similarly, the synthesis of pyrrole derivatives is often guided by the compound's ability to serve as a versatile scaffold for novel biologically active compounds, utilizing its saturated scaffold for efficient pharmacophore exploration (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide and related molecules is characterized by their ability to form stable, well-defined arrangements, which are crucial for their self-assembly and supramolecular interactions. The structure of BTAs, for example, facilitates the formation of one-dimensional nanostructures, highlighting the importance of molecular design in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide and its analogs participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of pyrrole derivatives in drug discovery illustrates the compound's role in synthesizing bioactive molecules with selective target interactions (Li Petri et al., 2021).

Scientific Research Applications

Crystallography and Molecular Structure

Studies involving crystallography have provided insights into the molecular and structural characteristics of pyrrole derivatives. For instance, the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide analogs, were explored to understand their supramolecular self-assembly and intermolecular interactions (Kumara, Naveen, & Lokanath, 2017). Such studies are crucial for the development of new materials and pharmaceuticals by elucidating the crystal packing and molecular interactions that can influence their properties.

Coordination Chemistry

In coordination chemistry, the interaction of pyrrole- and thioamide-containing ligands with metals has been extensively studied. For example, the coordination of 2,5-dicarbothioamidopyrroles with Cu(II) metal centers revealed unexpected ring-closure reactions, indicating the complex's potential in catalysis and material science (Karagiannidis et al., 2011). These findings contribute to the understanding of metal-ligand interactions, which are fundamental in designing metal-based drugs and catalysis.

Pharmaceutical Research

Pyrrole derivatives have been evaluated for their potential in various therapeutic areas, including their role as anticancer and antidepressant agents. For instance, the synthesis, characterization, and cytotoxicity of gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives have shown promising results against cancer cell lines, suggesting that the substituent groups on the benzene ring significantly affect cytotoxicity (Wang et al., 2011). Additionally, pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activity, with some compounds showing potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014). This research opens new avenues for the development of novel therapeutics.

Materials Science

In materials science, the synthesis and application of pyrrole-based compounds have been explored for corrosion inhibition and as antimicrobial agents. A study on the corrosion inhibition of mild steel by a newly synthesized pyrazole carbothioamide heterocycle demonstrated the compound's effectiveness in protecting against corrosion, indicating its potential application in industrial settings (Boudjellal et al., 2020). Furthermore, microwave-assisted synthesis of novel 2-pyrazoline derivatives, including carbothioamides, has shown antimicrobial activity, highlighting their application in developing new antimicrobial materials (Chawla et al., 2010).

Future Directions

The future directions for research on “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” could include detailed studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry, particularly as an anticancer agent, could be explored further .

properties

IUPAC Name

3-pyrrol-1-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZUYCBQOPNMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384043
Record name 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

CAS RN

175276-79-6
Record name 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.